molecular formula CH4N4O2 B7768906 2-Nitroguanidine

2-Nitroguanidine

Cat. No. B7768906
M. Wt: 104.07 g/mol
InChI Key: IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Description

2-nitroguanidine is a nitroguanidine and a one-carbon compound. It is a tautomer of a 1-nitroguanidine.

Scientific Research Applications

  • Environmental Monitoring and Remediation : Nitroguanidine, due to its use in explosives, has become an environmental contaminant. Its determination in water and soil is challenging due to its high hydrophilicity and low volatility. A sensitive method for its determination in these matrices has been developed, which is crucial for environmental monitoring and potentially for remediation efforts (Voloshenko Rossin et al., 2017).

  • Biodegradation Studies : Research has shown that Nitroguanidine (NQ) can be efficiently degraded in aerobic conditions by specific bacteria, like Variovorax strain VC1. This finding is significant for bioremediation of NQ-contaminated environments (Perreault et al., 2012).

  • Molecular Structure Analysis : Quantum-chemical methods have been used to study the molecular structure of 2-nitroguanidine and its derivatives, providing insights crucial for understanding its chemical behavior and potential applications (Astakhov et al., 2009).

  • Use in Energetic Materials : this compound is a key ingredient in propellants and explosives. Studies focus on enhancing its mechanical performance and thermodynamic stability, crucial for its application in these fields (Luo et al., 2017).

  • Analytical Chemistry : Analytical methods have been developed for the detection of nitroguanidine in various environmental samples. These methods are essential for monitoring the environmental impact of this compound (Mu et al., 2012).

  • Synthesis of Derivatives : Research has been conducted on synthesizing new energy-rich derivatives of this compound, highlighting its potential in creating advanced energetic materials (Pokhvisneva et al., 2021).

  • Thermal Behavior and Decomposition : Studies on the thermal behavior of nitroguanidine contribute to understanding its stability and safety in various applications, especially in the field of explosives and propellants (Lee & Back, 1989).

properties

IUPAC Name

2-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCPFAYURAQKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[N+](=O)[O-])(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

556-88-7
Record name Nitroguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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